1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a dichlorobenzyl group attached to a pyridinecarboxamide structure, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves the following steps:
Preparation of 2,6-dichlorobenzyl chloride: This intermediate is synthesized by the benzylic bromination of 2,6-dichlorotoluene using bromine or other brominating agents such as N-bromosuccinimide (NBS) under light irradiation.
Formation of the pyridinecarboxamide core: The pyridinecarboxamide structure is prepared through the reaction of a suitable pyridine derivative with an amide-forming agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,6-dichlorobenzyl alcohol: Shares the dichlorobenzyl group but differs in its functional groups and overall structure.
2,6-dichlorobenzyl chloride: An intermediate in the synthesis of various compounds, including 1-(2,6-dichlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-N-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-17-13(19)9-4-3-7-18(14(9)20)8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBBSKGXYKSISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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